An In-depth Technical Guide to Antipyrine-d3: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Antipyrine-d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine-d3, the deuterated analog of Antipyrine, serves as a crucial tool in analytical and metabolic research. Its isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Antipyrine in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Antipyrine-d3, with a focus on detailed experimental protocols and data interpretation.
Chemical Structure and Properties
Antipyrine-d3, systematically named 1,5-dimethyl-2-phenyl-4-(trideuteriomethyl)-1,2-dihydro-3H-pyrazol-3-one, is a synthetic compound where three hydrogen atoms on the N-methyl group of Antipyrine are replaced with deuterium. This isotopic substitution minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation from the unlabeled compound in mass spectrometry.
Physicochemical Properties of Antipyrine-d3
| Property | Value | Reference |
| IUPAC Name | 5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | [1] |
| Molecular Formula | C₁₁H₉D₃N₂O | [1] |
| Molecular Weight | 191.24 g/mol | [1] |
| Exact Mass | 191.113793248 Da | [1] |
| CAS Number | 65566-62-3 | [1] |
Spectroscopic Data
Precise spectroscopic data is essential for the identification and characterization of Antipyrine-d3. Due to the deuterium labeling, the signals corresponding to the N-methyl group will be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.
¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5-7.3 | m | Phenyl-H |
| ~5.3 | s | C4-H |
| ~2.3 | s | C5-CH₃ |
¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O |
| ~153 | C5 |
| ~135 | Phenyl C-1 |
| ~129 | Phenyl C-3, C-5 |
| ~126 | Phenyl C-4 |
| ~124 | Phenyl C-2, C-6 |
| ~98 | C4 |
| ~35 | N-CD₃ (triplet) |
| ~10 | C5-CH₃ |
FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~2200 | C-D stretch |
| ~1660 | C=O stretch (amide) |
| ~1590, 1490 | C=C stretch (aromatic) |
Mass Spectrometry Data
In mass spectrometry, Antipyrine-d3 will exhibit a molecular ion peak [M]⁺ at m/z 191. The fragmentation pattern will be similar to that of Antipyrine, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group.
| m/z | Assignment |
| 191 | [M]⁺ |
| 112 | [M - C₆H₅N]⁺ |
| 85 | [M - C₆H₅NCO]⁺ |
| 56 | [C₃H₄N]⁺ |
Experimental Protocols
Synthesis of Antipyrine-d3
The synthesis of Antipyrine-d3 can be achieved by methylation of 1-phenyl-3-methyl-5-pyrazolone using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).
Materials:
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1-phenyl-3-methyl-5-pyrazolone
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Deuterated methyl iodide (CD₃I)
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Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) and anhydrous DMF.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Add deuterated methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by slowly adding water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Antipyrine-d3.
Quantification of Antipyrine in Biological Samples using Antipyrine-d3 as an Internal Standard by LC-MS/MS
This protocol describes a general method for the quantification of Antipyrine in plasma samples using Antipyrine-d3 as an internal standard.
Materials:
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Plasma samples
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Antipyrine standard solutions
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Antipyrine-d3 internal standard solution
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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LC-MS/MS system
Procedure:
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Sample Preparation:
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To 100 µL of plasma sample, standard, or blank, add 10 µL of Antipyrine-d3 internal standard solution (concentration will depend on the expected analyte concentration).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex the samples for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4 °C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
LC-MS/MS Analysis:
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LC Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Gradient: A suitable gradient to separate Antipyrine from matrix components.
-
-
MS/MS Conditions:
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Ionization: Electrospray Ionization (ESI), positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Antipyrine: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 189 -> 56).
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Antipyrine-d3: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 192 -> 56 or another appropriate fragment).
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-
-
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Antipyrine to Antipyrine-d3 against the concentration of the Antipyrine standards.
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Determine the concentration of Antipyrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Biological Signaling and Metabolism
Antipyrine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] Understanding these metabolic pathways is crucial for interpreting pharmacokinetic data and assessing drug-drug interactions. The major metabolites of Antipyrine are formed through oxidation reactions catalyzed by various CYP isoforms.
Key Metabolic Pathways of Antipyrine:
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4-hydroxylation: Catalyzed mainly by CYP3A4 and to a lesser extent by CYP1A2, forming 4-hydroxyantipyrine.[3]
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N-demethylation: The formation of norantipyrine is predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involves CYP1A2.[3]
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3-hydroxymethylation: This pathway, leading to 3-hydroxymethylantipyrine, is catalyzed by CYP1A2 and CYP2C9.[3]
Conclusion
Antipyrine-d3 is an indispensable tool for researchers and scientists in the field of drug development and metabolism. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of Antipyrine in various biological matrices. The detailed experimental protocols and metabolic pathways described in this guide provide a solid foundation for the effective application of Antipyrine-d3 in research settings.
